

An In-depth Technical Guide to (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride

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Compound of Interest

Compound Name: (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride

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Abstract

(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride, also known as 4-benzoylbenzylamine hydrochloride, is a chemical compound belonging to the benzophenone family. While its specific biological activities and pharmacological profile are not extensively documented in publicly available literature, its structural motif is common in medicinal chemistry, suggesting potential for further investigation. This technical guide provides a comprehensive overview of its known chemical and physical properties, outlines plausible synthetic routes based on established organic chemistry principles, and discusses potential areas for pharmacological research by drawing parallels with structurally related compounds. The lack of specific biological data for this compound is a notable gap in the current scientific literature.

Chemical and Physical Properties

(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride is a solid organic compound. Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	24095-40-7	[1]
Molecular Formula	C ₁₄ H ₁₄ CINO	[1]
Molecular Weight	247.72 g/mol	[1]
IUPAC Name	--INVALID-LINK-- methanone;hydrochloride	[1]
Synonyms	4-Benzoylbenzylamine hydrochloride, (4- Benzoylphenyl)methanamine hydrochloride, 4- (Aminomethyl)benzophenone hydrochloride	[1]
Melting Point	122-125 °C	
Boiling Point	97-99 °C at 0.38 mmHg	
Appearance	Solid	
Purity	Typically ≥97%	

Synthesis and Reaction Mechanisms

While a specific, detailed experimental protocol for the synthesis of **(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride** is not readily available in the surveyed literature, its structure suggests a plausible multi-step synthetic pathway. The general strategies for synthesizing benzophenone derivatives often involve Friedel-Crafts acylation, followed by functional group manipulations.

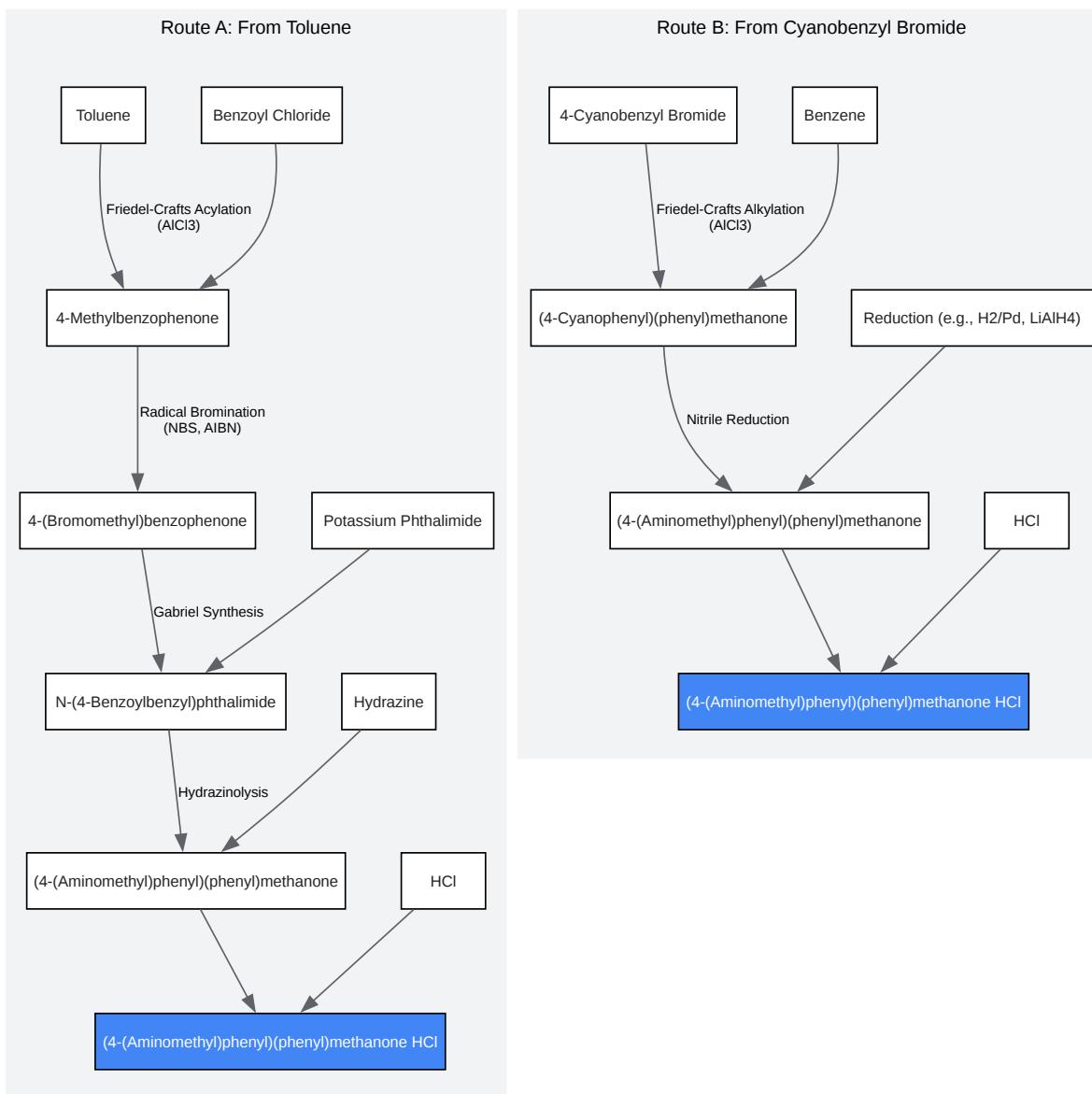
A potential synthetic route could commence with the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 4-methylbenzophenone. Subsequent radical bromination of the methyl group would yield 4-(bromomethyl)benzophenone. This intermediate could then be converted to a phthalimide derivative, followed by hydrazinolysis (the Gabriel synthesis) to produce the primary amine. Alternatively, the bromomethyl intermediate could be reacted with sodium azide, followed by

reduction to the amine. Finally, treatment with hydrochloric acid would afford the desired hydrochloride salt.

Another viable approach involves the Friedel-Crafts acylation of a protected aminomethyl-substituted benzene ring or a precursor like 4-cyanobenzyl bromide. The latter would lead to (4-cyanophenyl)(phenyl)methanone, which could then be reduced to the corresponding aminomethyl derivative.

The following diagram illustrates a potential synthetic workflow:

Potential Synthetic Workflow



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Potential Synthetic Pathways

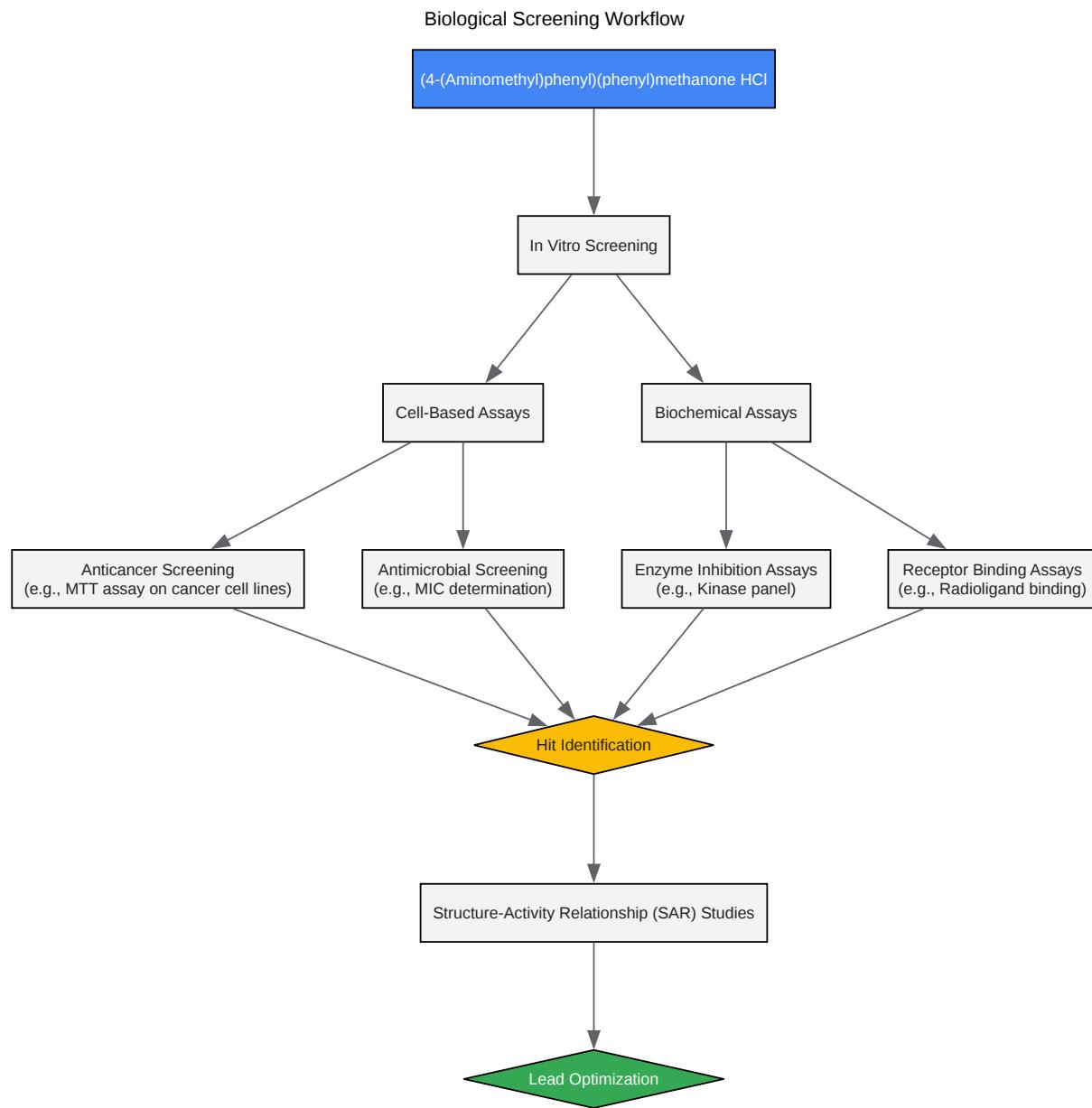
Potential Pharmacological Significance and Areas for Investigation

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5][6]

Given the structural similarity of **(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride** to other biologically active benzophenones, several avenues of pharmacological investigation are warranted.

- **Anticancer Activity:** Many benzophenone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[2][4] It would be pertinent to screen this compound against a panel of cancer cell lines to determine its potential as an anticancer agent. Mechanistic studies could explore its effects on cell cycle progression, apoptosis, and key signaling pathways implicated in cancer.
- **Enzyme Inhibition:** The benzophenone core can interact with the active sites of various enzymes. For instance, some derivatives have shown inhibitory activity against enzymes like α -glucosidase and prolyl endopeptidase.[3] Screening against a panel of relevant enzymes could uncover novel inhibitory activities.
- **Receptor Binding:** The aminomethylphenyl moiety could facilitate interactions with various receptors. It would be valuable to assess the binding affinity of this compound for a range of G-protein coupled receptors (GPCRs) and ion channels.

A logical workflow for the initial biological screening of this compound is depicted below:



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